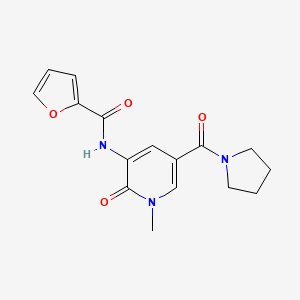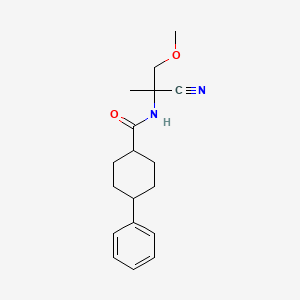
N-(2-Cyano-1-methoxypropan-2-yl)-4-phenylcyclohexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Cyano-1-methoxypropan-2-yl)-4-phenylcyclohexane-1-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects.
Mechanism of Action
N-(2-Cyano-1-methoxypropan-2-yl)-4-phenylcyclohexane-1-carboxamide exerts its effects by inhibiting GABA aminotransferase, an enzyme that catalyzes the breakdown of GABA. By inhibiting this enzyme, N-(2-Cyano-1-methoxypropan-2-yl)-4-phenylcyclohexane-1-carboxamide increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This increased GABAergic activity can lead to a reduction in neuronal excitability and potential therapeutic effects.
Biochemical and Physiological Effects:
N-(2-Cyano-1-methoxypropan-2-yl)-4-phenylcyclohexane-1-carboxamide has been shown to increase GABA levels in the brain and enhance GABAergic neurotransmission. This increased GABAergic activity can lead to a reduction in neuronal excitability and potential therapeutic effects. Additionally, N-(2-Cyano-1-methoxypropan-2-yl)-4-phenylcyclohexane-1-carboxamide has been shown to have minimal effects on other neurotransmitter systems, suggesting a high degree of selectivity for GABA aminotransferase.
Advantages and Limitations for Lab Experiments
N-(2-Cyano-1-methoxypropan-2-yl)-4-phenylcyclohexane-1-carboxamide has several advantages for use in scientific research. It is a potent and selective inhibitor of GABA aminotransferase, making it a valuable tool for studying the role of GABAergic neurotransmission in various physiological and pathological conditions. Additionally, the synthesis of N-(2-Cyano-1-methoxypropan-2-yl)-4-phenylcyclohexane-1-carboxamide has been optimized to produce high yields and purity, making it readily available for use in laboratory experiments.
One limitation of N-(2-Cyano-1-methoxypropan-2-yl)-4-phenylcyclohexane-1-carboxamide is that it has a relatively short half-life, which may limit its therapeutic potential. Additionally, the effects of N-(2-Cyano-1-methoxypropan-2-yl)-4-phenylcyclohexane-1-carboxamide on GABAergic neurotransmission may vary depending on the brain region and cell type being studied, highlighting the need for careful experimental design and interpretation.
Future Directions
There are several future directions for research on N-(2-Cyano-1-methoxypropan-2-yl)-4-phenylcyclohexane-1-carboxamide. One area of interest is the potential therapeutic applications of N-(2-Cyano-1-methoxypropan-2-yl)-4-phenylcyclohexane-1-carboxamide in the treatment of epilepsy and substance use disorders. Clinical trials are currently underway to evaluate the safety and efficacy of N-(2-Cyano-1-methoxypropan-2-yl)-4-phenylcyclohexane-1-carboxamide in these populations.
Another area of interest is the role of GABAergic neurotransmission in other physiological and pathological conditions, such as anxiety, depression, and neurodegenerative diseases. N-(2-Cyano-1-methoxypropan-2-yl)-4-phenylcyclohexane-1-carboxamide may be a valuable tool for studying the role of GABAergic neurotransmission in these conditions and developing new therapeutic strategies.
In conclusion, N-(2-Cyano-1-methoxypropan-2-yl)-4-phenylcyclohexane-1-carboxamide is a potent and selective inhibitor of GABA aminotransferase that has potential therapeutic applications in the treatment of epilepsy and substance use disorders. Its effects on GABAergic neurotransmission make it a valuable tool for scientific research, and future studies may reveal additional applications and mechanisms of action.
Synthesis Methods
N-(2-Cyano-1-methoxypropan-2-yl)-4-phenylcyclohexane-1-carboxamide can be synthesized through a multistep process that involves the reaction of 4-phenylcyclohexanone with ethyl cyanoacetate, followed by reaction with isopropylamine and subsequent hydrolysis to yield the desired product. The synthesis of N-(2-Cyano-1-methoxypropan-2-yl)-4-phenylcyclohexane-1-carboxamide has been optimized to produce high yields and purity, making it a valuable tool for scientific research.
Scientific Research Applications
N-(2-Cyano-1-methoxypropan-2-yl)-4-phenylcyclohexane-1-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of epilepsy and substance use disorders. Preclinical studies have shown that N-(2-Cyano-1-methoxypropan-2-yl)-4-phenylcyclohexane-1-carboxamide can increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. Additionally, N-(2-Cyano-1-methoxypropan-2-yl)-4-phenylcyclohexane-1-carboxamide has been shown to reduce drug-seeking behavior in animal models of cocaine and methamphetamine addiction, suggesting a potential role in the treatment of substance use disorders.
properties
IUPAC Name |
N-(2-cyano-1-methoxypropan-2-yl)-4-phenylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-18(12-19,13-22-2)20-17(21)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-7,15-16H,8-11,13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEACYVSNFZSPAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C#N)NC(=O)C1CCC(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyano-1-methoxypropan-2-yl)-4-phenylcyclohexane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2925283.png)
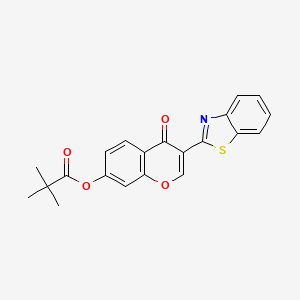
![4-chloro-N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2925285.png)
![[4-(Propylthio)phenyl]amine hydrochloride](/img/structure/B2925286.png)
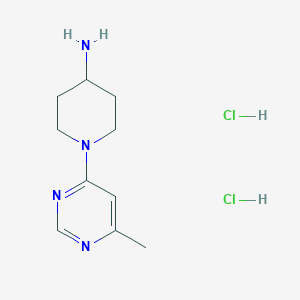

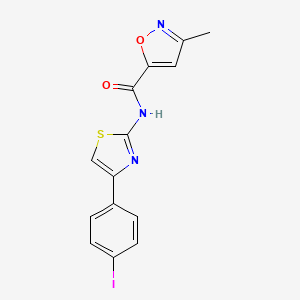
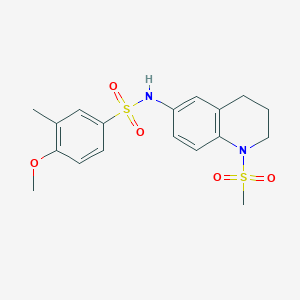

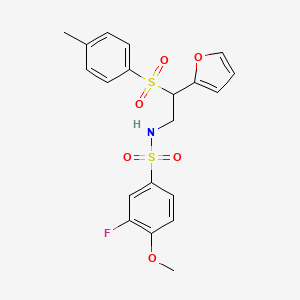
![2-(4-acetylpiperazin-1-yl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide](/img/structure/B2925299.png)
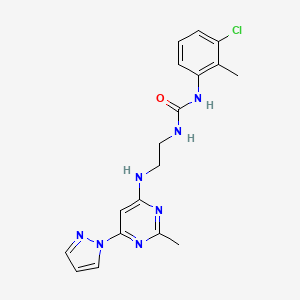
![3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde](/img/structure/B2925303.png)
